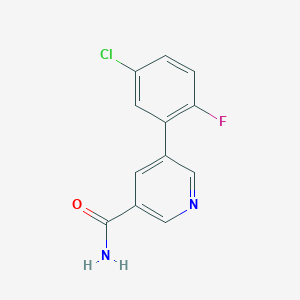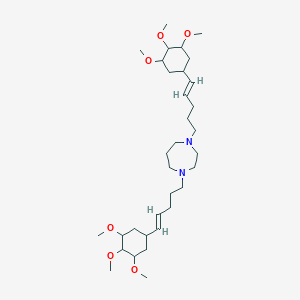![molecular formula C44H44Cl2N2P2Ru B11926724 (1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)
(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) is a chiral ruthenium complex known for its applications in asymmetric catalysis. This compound is particularly valued for its ability to facilitate enantioselective reactions, making it a crucial component in the synthesis of various chiral molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) typically involves the reaction of ruthenium trichloride with the chiral ligand (1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other coordinating molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation, asymmetric transfer hydrogenation, and other enantioselective reactions.
Biology: The compound is studied for its potential in biological systems, particularly in the development of chiral drugs.
Medicine: It has applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty chemicals, where enantioselectivity is crucial.
Wirkmechanismus
The mechanism of action of Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) involves coordination of the chiral ligand to the ruthenium center, creating a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. In asymmetric hydrogenation, for example, the substrate coordinates to the ruthenium center, and the chiral ligand induces enantioselectivity in the hydrogenation process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro{®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl}{(1R,2R)-(+)-1,2-diphenylethylenediamine}ruthenium(II)
- Dichloro{®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl}{(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine}ruthenium(II)
Uniqueness
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) is unique due to its specific chiral ligand, which provides a distinct chiral environment compared to other similar compounds. This uniqueness allows for different enantioselectivities and reactivities in catalytic processes, making it a valuable tool in asymmetric synthesis.
Eigenschaften
Molekularformel |
C44H44Cl2N2P2Ru |
|---|---|
Molekulargewicht |
834.8 g/mol |
IUPAC-Name |
(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C44H44N2P2.2ClH.Ru/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m1.../s1 |
InChI-Schlüssel |
VGKAYBPSYGBYDE-KGDVQYBBSA-L |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.Cl[Ru]Cl |
Kanonische SMILES |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)

![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)

